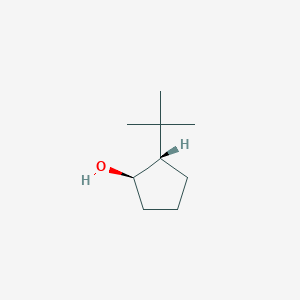

(1R,2S)-2-Tert-butylcyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-tert-butylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8(7)10/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFCDDMZWNHANP-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40557-26-4 | |

| Record name | rac-(1R,2S)-2-tert-butylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of 1r,2s 2 Tert Butylcyclopentan 1 Ol and Its Stereoisomers

De Novo Asymmetric Synthesis Approaches

De novo methods construct the chiral centers with a specific stereochemical outcome. These strategies are often more atom-economical than resolution techniques and can be highly efficient in establishing the desired absolute and relative stereochemistry.

Enantioselective Reduction of Precursor Cyclopentanones

A primary route to chiral alcohols is the asymmetric reduction of a prochiral ketone. For the synthesis of (1R,2S)-2-tert-butylcyclopentan-1-ol, the corresponding precursor is 2-tert-butylcyclopentanone. The goal is to control the facial selectivity of the hydride attack on the carbonyl group to yield the desired (1R,2S) diastereomer.

Various catalytic systems are employed for such transformations. Noyori-type ruthenium catalysts, specifically those using ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones. nih.gov For 2-tert-butylcyclopentanone, a catalyst with a specific chirality, such as RuCl(S,S)-TsDPEN, would be selected to deliver the hydride to a specific face of the carbonyl, leading to the formation of the (1R) alcohol. nih.gov The bulky tert-butyl group would sterically direct the incoming hydride to the opposite face, favoring the formation of the trans diastereomer, this compound.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. mdpi.com The catalyst, for instance, an (S)-Me-CBS oxazaborolidine, coordinates to the carbonyl oxygen, creating a sterically defined pocket that directs the borane attack to one face of the ketone, resulting in high enantioselectivity. mdpi.com

Table 1: Representative Catalysts for Enantioselective Ketone Reduction

| Catalyst System | Reductant | Typical Substrate | Expected Outcome for 2-tert-butylcyclopentanone |

|---|---|---|---|

| RuCl(S,S)-TsDPEN | Isopropanol/Formic Acid | Aromatic/Alkyl Ketones | High ee of (1R,2S)-isomer |

| (S)-Me-CBS Oxazaborolidine | BH₃·Me₂S | Prochiral Ketones | High ee of (1R,2S)-isomer |

Diastereoselective Routes from Chiral Pool Starting Materials

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like terpenes, amino acids, and carbohydrates. nih.govelsevierpure.com These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. nih.gov A hypothetical synthesis of this compound could start from a chiral terpene such as (+)-citronellal or (R)-pulegone. nih.govacs.org

For instance, a strategy could involve the transformation of a terpene into a cyclopentane (B165970) ring system where existing stereocenters direct the formation of new ones. A synthesis starting from (+)-citronellal might involve ring-closing metathesis to form a cyclopentene (B43876) derivative. nih.gov Subsequent diastereoselective functionalization, such as a hydroboration-oxidation or epoxidation followed by reductive opening, would be directed by the existing stereocenter to install the hydroxyl group with the desired relative stereochemistry. The tert-butyl group could be introduced via conjugate addition to a cyclopentenone intermediate. The success of this approach hinges on the ability of the resident chiral center to effectively control the stereochemical outcome of subsequent reactions. researchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent decades, organocatalysis and transition metal catalysis have emerged as powerful tools for asymmetric synthesis. nih.gov These methods can be used to construct the substituted cyclopentane ring system with high stereocontrol.

An organocatalytic approach could involve a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (like a proline derivative). This could be followed by an intramolecular reaction to close the five-membered ring. For example, the reaction of an appropriate aldehyde with [1.1.1]propellane, using a combination of a photocatalyst and a chiral organocatalyst, can generate α-chiral bicyclo[1.1.1]pentanes, showcasing a modern approach to installing stereocenters adjacent to complex ring systems. nih.gov A similar strategy could be adapted to form a functionalized cyclopentane precursor.

Transition metal catalysis offers numerous pathways. A rhodium-catalyzed asymmetric C–H insertion or an iridium-catalyzed asymmetric allylation could be employed to functionalize a pre-existing cyclopentane ring. nih.gov Alternatively, a domino sequence initiated by a rhodium carbene could assemble the cyclopentane ring from acyclic precursors, creating multiple stereocenters in a single, highly controlled operation. nih.gov

Chiral Resolution Methodologies

Chiral resolution is a classic and widely practiced approach for separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.org This is necessary when a non-stereoselective synthesis produces the racemic alcohol, rac-2-tert-butylcyclopentan-1-ol.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic alcohol. jocpr.com In this process, the enzyme catalyzes a reaction (often an acylation) on one enantiomer much faster than the other. scielo.br

For the resolution of racemic trans-2-tert-butylcyclopentan-1-ol, a lipase (B570770) such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, would be used. nih.govresearchgate.net The racemic alcohol is treated with an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The enzyme will selectively acylate one enantiomer (e.g., the (1S,2R)-enantiomer) to form an ester, leaving the other enantiomer (the desired (1R,2S)-alcohol) unreacted.

The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester. The unreacted alcohol and the ester can then be separated by standard chromatographic techniques. This method is prized for its high enantioselectivity (often yielding E-values >200), mild reaction conditions, and environmental friendliness. nih.gov

Table 2: Typical Results for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Toluene | ~50 | >98 | >98 |

Diastereomeric Derivatization and Separation Techniques

This classical resolution method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting the racemate with a single, pure enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated by conventional techniques like fractional crystallization or chromatography. libretexts.orgmdpi.com

For a racemic alcohol like 2-tert-butylcyclopentan-1-ol (B15239692), a common strategy is to react it with an enantiomerically pure chiral carboxylic acid, such as (S)-mandelic acid or (R)-Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of two diastereomeric esters. libretexts.orgwikipedia.org

(1R,2S)-alcohol + (R)-acid → (1R,2S,R)-ester (1S,2R)-alcohol + (R)-acid → (1S,2R,R)-ester

These two diastereomeric esters can then be separated, for example, by silica (B1680970) gel column chromatography. mdpi.com After separation, each pure diastereomer is hydrolyzed (e.g., using NaOH or LiAlH₄) to cleave the ester bond, yielding the enantiomerically pure alcohol and recovering the chiral resolving agent. libretexts.org The choice of the resolving agent is crucial and often determined empirically to find one that provides easily separable diastereomers. wikipedia.org

Crystallization-Based Resolution Strategies

The fundamental principle behind crystallization-based resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, by reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.orglibretexts.org

For a racemic mixture of 2-tert-butylcyclopentan-1-ol, this strategy involves esterification with a chiral carboxylic acid. The resulting diastereomeric esters can then be separated based on their differential solubility in a suitable solvent system. Once separated, hydrolysis of the individual diastereomeric esters yields the enantiomerically pure alcohols.

A variety of chiral acids can serve as resolving agents. The choice of the resolving agent is crucial and often determined empirically to achieve the best possible separation. libretexts.org

Table 1: Common Chiral Resolving Acids for Alcohols

| Resolving Agent | Chemical Structure |

| (+)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Mandelic acid | C6H5-CH(OH)-COOH |

| (+)-Camphor-10-sulfonic acid | C10H15O-SO3H |

The efficiency of the resolution process is dependent on several factors, including the choice of solvent, the temperature of crystallization, and the rate of cooling. These parameters are meticulously optimized to maximize the yield and purity of the desired diastereomer. While specific data for the resolution of this compound is not extensively documented in publicly available literature, the general principles of diastereomeric resolution provide a robust framework for its separation.

Stereochemical Inversion and Epimerization Studies

Understanding the stereochemical stability of a chiral molecule is as important as its synthesis. Studies on stereochemical inversion and epimerization provide insights into the conditions under which a specific stereoisomer might convert into another, a critical consideration in asymmetric synthesis and the storage of enantiopure compounds.

Strategies for Inverting Stereochemistry at Carbinol Centers

The inversion of the stereochemistry at the hydroxyl-bearing carbon (the carbinol center) is a common transformation in organic synthesis, often necessary to access a specific stereoisomer that may be less favored in a synthetic route. The Mitsunobu reaction is a prominent method for achieving this inversion.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry. The reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In the context of inverting the carbinol center of a 2-tert-butylcyclopentan-1-ol stereoisomer, the alcohol is reacted with an acidic nucleophile, such as a carboxylic acid, under Mitsunobu conditions. This results in the formation of an ester with the opposite stereochemistry at the carbinol carbon. Subsequent hydrolysis of the ester yields the inverted alcohol.

Table 2: Key Reagents in the Mitsunobu Reaction for Stereochemical Inversion

| Reagent | Role |

| Triphenylphosphine (PPh3) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidizing agent |

| Carboxylic Acid (e.g., Benzoic Acid) | Nucleophile |

The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks the carbon atom bearing the activated hydroxyl group from the backside, leading to a clean inversion of its configuration.

Epimerization Pathways of C2-Substituted Cyclopentanols

Epimerization refers to the change in the configuration at one of several stereogenic centers in a molecule. For C2-substituted cyclopentanols like 2-tert-butylcyclopentan-1-ol, epimerization can occur at either the C1 (carbinol) or C2 (tert-butyl substituted) position under certain conditions.

Epimerization at the C1 carbinol center can be facilitated under conditions that allow for a temporary oxidation to the corresponding ketone followed by a non-stereoselective reduction. For instance, treatment with a mild oxidizing agent could form 2-tert-butylcyclopentanone. Subsequent reduction of this ketone with a hydride reducing agent, such as sodium borohydride (B1222165), can lead to a mixture of the cis and trans diastereomers of the alcohol, effectively leading to epimerization if the starting material was a single diastereomer. The stereochemical outcome of such a reduction is influenced by the steric hindrance posed by the bulky tert-butyl group, which directs the approach of the hydride reagent.

Epimerization at the C2 position is generally more difficult as it would require the breaking and reforming of a carbon-carbon bond. However, under forcing acidic or basic conditions, enolization of the corresponding ketone (2-tert-butylcyclopentanone) can lead to the loss of stereochemistry at the C2 position. If the ketone is then re-protonated, a mixture of diastereomers with respect to the C2 substituent can be formed. Subsequent reduction would then yield a mixture of all four possible stereoisomers of 2-tert-butylcyclopentan-1-ol.

The study of these epimerization pathways is crucial for defining the conditions under which the stereochemical integrity of this compound and its other stereoisomers is maintained.

Conformational Analysis and Steric Effects in 1r,2s 2 Tert Butylcyclopentan 1 Ol

Ring Conformations of the Cyclopentane (B165970) System

The cyclopentane ring is not planar. A planar conformation would result in significant torsional strain due to the eclipsing of all carbon-hydrogen bonds. libretexts.orglibretexts.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.org For cyclopentane, two primary puckered conformations are of the lowest energy: the envelope and the half-chair. ic.ac.uk

Envelope and Half-Chair Forms and Their Energetics

The two most stable conformations of cyclopentane are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . ic.ac.uk In the envelope conformation, four of the carbon atoms are coplanar, with the fifth carbon atom puckered out of this plane, resembling a sealed envelope. libretexts.org The half-chair conformation has three adjacent carbon atoms in a plane, with the other two atoms situated on opposite sides of the plane. ic.ac.uk

In an unsubstituted cyclopentane molecule, these two conformations are very close in energy and rapidly interconvert through a process known as pseudorotation. researchgate.net The energy barrier for this interconversion is very low, on the order of 0.5 kcal/mol. researchgate.netstackexchange.com The planar conformation represents a high-energy transition state, approximately 5 kcal/mol higher in energy than the puckered forms. stackexchange.com

| Conformation | Symmetry | Relative Energy (Unsubstituted Cyclopentane) | Key Feature |

| Envelope | C_s | ~0 kcal/mol | Four carbons in a plane, one out of plane. |

| Half-Chair | C_2 | ~0.5 kcal/mol | Three carbons in a plane, two on opposite sides. |

| Planar | D_5h | ~5 kcal/mol | All five carbons in a plane (Transition State). |

Influence of the Tert-Butyl Group on Ring Pucker

The introduction of a bulky substituent, such as a tert-butyl group, has a profound impact on the conformational equilibrium of the cyclopentane ring. The large steric demand of the tert-butyl group will favor a conformation that minimizes steric interactions. researchgate.net In substituted cyclopentanes, the envelope conformation often becomes more favorable, with the substituent occupying a position that reduces steric strain. stackexchange.com

For (1R,2S)-2-Tert-butylcyclopentan-1-ol, the tert-butyl group will strongly influence the ring to adopt a pucker that places this bulky group in a pseudo-equatorial position to minimize steric clashes with the rest of the ring. An axial or pseudo-axial orientation would lead to significant 1,3-diaxial-like interactions, which are energetically unfavorable. This effect is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively restricting the ring to a limited set of low-energy conformations. chemistryschool.net

Substituent Orientations and Interactions

Preferred Orientations of the Tert-Butyl Group and Hydroxyl Group

In the (1R,2S) configuration, the tert-butyl and hydroxyl groups are in a trans relationship. To minimize steric strain, the molecule will adopt a conformation where the very large tert-butyl group occupies a pseudo-equatorial position. Consequently, to maintain the trans relationship, the hydroxyl group will be forced into a pseudo-axial orientation. While substituents generally prefer an equatorial orientation to avoid steric interactions, the overwhelming steric bulk of the tert-butyl group dictates the conformational preference of the entire molecule.

Analysis of Steric Strain and Gauche Interactions

The primary source of steric strain in the preferred conformation of this compound arises from several interactions:

Gauche Interactions: Due to the 1,2-disubstitution pattern, a gauche interaction will exist between the tert-butyl group and the hydroxyl group. This is analogous to the gauche interaction in butane, which introduces steric strain.

The energy associated with these strains dictates the stability of the conformer. The gauche interaction between a tert-butyl group and a hydroxyl group, along with the pseudo-axial interactions of the hydroxyl group, will be the main destabilizing factors in the most likely conformation.

| Interaction Type | Groups Involved | Consequence |

| Gauche Interaction | Tert-butyl and Hydroxyl | Steric strain due to proximity. |

| 1,3-Diaxial-like Interaction | Pseudo-axial Hydroxyl and Pseudo-axial Hydrogens | Steric repulsion, increasing conformational energy. |

Intramolecular Hydrogen Bonding and its Conformational Impact

A significant feature of this compound is the potential for intramolecular hydrogen bonding. This can occur between the hydrogen atom of the hydroxyl group (the donor) and one of the methyl groups of the tert-butyl substituent or the electron cloud of the C-C bonds within the tert-butyl group (the acceptor).

Theoretical and Computational Conformational Studies

The inherent flexibility of the cyclopentane ring, which exists as a dynamic equilibrium of envelope and twist (or half-chair) conformations, is significantly influenced by the presence of substituents. In this compound, the large tert-butyl group and the hydroxyl group dictate the energetically favorable conformations. Theoretical studies are essential to quantify the energy differences between various conformers and to understand the barriers to their interconversion.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a high level of theory to accurately predict the geometric and energetic properties of molecules. These methods explicitly account for the electronic structure, providing a detailed understanding of the forces governing conformational stability.

For this compound, DFT calculations would typically be employed to optimize the geometry of various possible conformers and to calculate their relative energies. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining reliable results.

A systematic conformational search would identify several low-energy structures. The primary conformational variables are the pucker of the cyclopentane ring and the orientation of the hydroxyl and tert-butyl groups. The tert-butyl group, due to its size, will strongly prefer an equatorial or pseudo-equatorial position to minimize steric clashes with the ring atoms. The hydroxyl group's orientation will be influenced by a balance between minimizing its own steric interactions and the potential to form an intramolecular hydrogen bond with the lone pairs of the oxygen atom.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Ring Pucker | Tert-butyl Position | Hydroxyl Position | Intramolecular H-Bond | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|---|---|

| A | Envelope | Equatorial | Axial | Yes | 0.00 | 75.3 |

| B | Twist | Pseudo-equatorial | Pseudo-axial | No | 1.20 | 12.5 |

| C | Envelope | Equatorial | Equatorial | No | 1.50 | 8.2 |

| D | Twist | Pseudo-equatorial | Pseudo-equatorial | No | 2.10 | 4.0 |

This table is illustrative and based on general principles of conformational analysis for substituted cyclopentanes. The actual values would require specific quantum mechanical calculations.

While quantum mechanical calculations provide highly accurate energetic information for stationary points on the potential energy surface, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are invaluable for exploring the broader conformational landscape and the dynamic behavior of the molecule.

Molecular mechanics force fields (e.g., MMFF94, AMBER, CHARMM) employ classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally less expensive than QM methods, allowing for the rapid exploration of a large number of conformations. A systematic conformational search using a robust force field can identify all plausible low-energy conformers, which can then be further refined using higher-level QM calculations.

Molecular dynamics simulations introduce a temporal dimension by solving Newton's equations of motion for the atoms in the molecule. An MD simulation provides a trajectory of the molecule's conformational changes over time, offering insights into the flexibility of the ring, the barriers to pseudorotation, and the dynamics of intramolecular hydrogen bonding. By analyzing the trajectory, one can generate a population distribution of different conformers and identify the most frequently visited conformational states.

For this compound, an MD simulation in a solvent, such as water or chloroform, would reveal the influence of the environment on its conformational preferences. The solvent can affect the stability of conformers by forming intermolecular hydrogen bonds with the hydroxyl group, which may compete with the formation of an intramolecular hydrogen bond.

The results of an MD simulation can be visualized through Ramachandran-like plots of the ring puckering coordinates or by analyzing the time evolution of key dihedral angles. The free energy landscape can also be mapped to identify the major conformational basins and the transition states connecting them.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Simulation in Vacuum | Simulation in Water |

|---|---|---|

| Most Populous Conformer Type | Envelope (H-bonded) | Twist (Solvated OH) |

| Average O-H···O distance (Å) (for H-bonded conformers) | 2.1 | N/A |

| Pseudorotation Phase Angle (°) Range | 45-75 | 30-90 |

| Percentage of time with Intramolecular H-bond | ~70% | ~15% |

This table is a hypothetical representation of potential findings from a molecular dynamics study and serves to illustrate the type of data that can be obtained.

Reactivity Profiles and Mechanistic Investigations of 1r,2s 2 Tert Butylcyclopentan 1 Ol

Oxidation and Reduction Chemistry

The interplay of oxidation and reduction reactions involving the hydroxyl group of (1R,2S)-2-tert-butylcyclopentan-1-ol and its corresponding ketone is a key area of its chemical reactivity. The steric hindrance imposed by the bulky tert-butyl group is expected to play a significant role in the stereochemical course of these transformations.

Stereospecific Oxidation to Ketones

The oxidation of the secondary alcohol this compound would yield the corresponding ketone, (1R)-2-tert-butylcyclopentanone. A variety of oxidizing agents are capable of this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

The critical aspect of this oxidation is the retention of the stereochemistry at the carbon bearing the tert-butyl group. Since the reaction occurs at the carbinol carbon and does not involve breaking the bond to the chiral center at C2, the configuration at this position is expected to remain unchanged.

Table 1: Expected Reagents for the Oxidation of this compound

| Reagent | Expected Product | Stereochemical Outcome at C2 |

| Pyridinium Chlorochromate (PCC) | (1R)-2-tert-butylcyclopentanone | Retention of configuration |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | (1R)-2-tert-butylcyclopentanone | Retention of configuration |

| Dess-Martin Periodinane | (1R)-2-tert-butylcyclopentanone | Retention of configuration |

Note: This table is based on general principles of alcohol oxidation; specific experimental data for this compound is lacking.

Diastereoselective Reduction of Derived Carbonyl Compounds

The reduction of the resulting ketone, (1R)-2-tert-butylcyclopentanone, back to the alcohol presents an interesting case for diastereoselectivity. The approach of a hydride reagent (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride) to the carbonyl carbon can occur from two faces: the syn face (same side as the tert-butyl group) or the anti face (opposite side to the tert-butyl group).

Due to the significant steric bulk of the tert-butyl group, it is anticipated that the hydride attack will preferentially occur from the less hindered anti face. This would lead to the formation of the alcohol where the hydroxyl group is cis to the tert-butyl group, which is the (1R,2R)-2-tert-butylcyclopentan-1-ol diastereomer. The original (1R,2S) isomer, where the hydroxyl group is trans to the tert-butyl group, would be the minor product. The degree of diastereoselectivity would depend on the specific reducing agent and reaction conditions.

Table 2: Predicted Products of the Reduction of (1R)-2-tert-butylcyclopentanone

| Reducing Agent | Major Diastereomer | Minor Diastereomer | Predicted Rationale |

| Sodium Borohydride (NaBH₄) | (1R,2R)-2-tert-butylcyclopentan-1-ol (cis) | This compound (trans) | Steric hindrance from the tert-butyl group directs hydride attack to the opposite face. |

| Lithium Aluminum Hydride (LiAlH₄) | (1R,2R)-2-tert-butylcyclopentan-1-ol (cis) | This compound (trans) | Similar to NaBH₄, steric control is expected to dominate. |

Note: The predictions in this table are based on steric approach control and await experimental verification for this specific substrate.

Substitution Reactions and Stereochemical Outcomes

Nucleophilic substitution reactions at the carbinol carbon of this compound would require the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide.

Nucleophilic Substitution at the Carbinol Carbon

Once converted to a suitable derivative (e.g., (1R,2S)-2-tert-butylcyclopentyl tosylate), the compound could undergo nucleophilic substitution. However, the steric hindrance from the adjacent tert-butyl group and the cyclopentyl ring would significantly influence the reaction mechanism and rate. An S(_N)2 mechanism would be severely hindered due to the difficulty of backside attack by a nucleophile. An S(_N)1 mechanism might be possible, proceeding through a secondary carbocation, which could be prone to rearrangement.

Retention or Inversion of Configuration During Substitution Processes

The stereochemical outcome of a substitution reaction is highly dependent on the mechanism.

S(_N)2 Mechanism: If a direct substitution were to occur via an S(_N)2 pathway, it would proceed with inversion of configuration at the carbinol carbon (C1), leading to a (1S,2S) product. However, as mentioned, this pathway is likely disfavored due to steric hindrance.

S(_N)1 Mechanism: An S(_N)1 reaction would proceed through a planar carbocation intermediate. The nucleophile could then attack from either face, leading to a mixture of products with both retention and inversion of configuration at C1. This would result in a racemic mixture with respect to the C1 stereocenter, yielding both (1R,2S) and (1S,2S) products.

Elimination Reactions

Elimination reactions, such as dehydration of the alcohol or dehydrohalogenation of a corresponding alkyl halide, would compete with substitution reactions. The formation of an alkene, 1-tert-butylcyclopentene or 3-tert-butylcyclopentene, is the expected outcome.

For an E2 elimination, a strong, sterically hindered base would be preferred to minimize competing substitution reactions. The regioselectivity of the elimination would be governed by Zaitsev's rule (favoring the more substituted alkene, 1-tert-butylcyclopentene) and Hofmann's rule (favoring the less substituted alkene, 3-tert-butylcyclopentene), depending on the steric bulk of the base and the leaving group. Given the steric hindrance around the C1-C2 bond, a bulky base might preferentially abstract a proton from the less hindered C5 position, potentially favoring the formation of 3-tert-butylcyclopentene.

Stereoselectivity in Olefin Formation

The formation of the different cyclopentene (B43876) isomers is governed by regiochemical and stereochemical principles. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more thermodynamically stable, alkene. In this case, 1-tert-butylcyclopent-1-ene is the more substituted and would be expected to be the major product.

However, the stereochemical constraints of the cyclopentane (B165970) ring and the steric bulk of the tert-butyl group can significantly influence the product distribution, particularly in an E2 reaction. For an E2 elimination, the requirement for an anti-periplanar arrangement of the leaving group and the abstracted proton is paramount. libretexts.orglibretexts.org In the (1R,2S) isomer, the tert-butyl and hydroxyl groups are in a trans configuration. The cyclopentane ring exists in various envelope and half-chair conformations. The accessibility of anti-periplanar protons will depend on the specific conformation adopted.

If a proton at the C5 position can achieve an anti-periplanar relationship with the leaving group, elimination would lead to 3-tert-butylcyclopent-1-ene. Conversely, if a proton at the C1 position can align anti-periplanarly, the product would be 1-tert-butylcyclopent-1-ene. The significant steric hindrance from the tert-butyl group might make the proton at C1 less accessible for abstraction by a bulky base, potentially increasing the proportion of the less substituted 3-tert-butylcyclopent-1-ene, the Hofmann product.

Table 2: Factors Influencing Stereoselectivity in the Dehydration of this compound

| Factor | Influence on Product Distribution | Expected Major Product |

| Thermodynamic Stability (Zaitsev's Rule) | Favors the more substituted alkene. | 1-tert-butylcyclopent-1-ene |

| Steric Hindrance | May favor abstraction of the less hindered proton. | Potentially increases the yield of 3-tert-butylcyclopent-1-ene |

| E2 Anti-Periplanar Requirement | The reaction will proceed through the conformation that allows for the required dihedral angle between the C-H and C-leaving group bonds. | Dependent on the conformational energetics of the transition state. |

Derivatization Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be derivatized to form esters and ethers, which can serve as protecting groups or as synthetic handles for further transformations.

Esterification: The esterification of this compound is expected to be challenging via traditional Fischer esterification (acid-catalyzed reaction with a carboxylic acid) due to the steric hindrance around the secondary alcohol. quora.com The bulky tert-butyl group impedes the approach of the carboxylic acid. More potent esterification methods would likely be required. These could include reaction with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk Alternatively, coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), could facilitate the reaction. researchgate.net

Etherification: Similar to esterification, the formation of ethers from this compound using methods like the Williamson ether synthesis would be slow. This method involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The steric hindrance would slow the rate of this SN2 reaction.

The tert-butyl group is generally considered to be chemically inert due to the strength of the C-H bonds and the steric shielding of the quaternary carbon. chemrxiv.orgnih.gov However, recent advances in C-H activation chemistry have demonstrated that even these robust groups can be functionalized. researchgate.net

A notable development is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds. chemrxiv.orgnih.gov This has been achieved using a highly electrophilic manganese catalyst in the presence of a strong hydrogen bond donor solvent. nih.gov Such a method could potentially be applied to this compound to introduce a hydroxyl group onto one of the methyl groups of the tert-butyl moiety. This would generate a diol, opening up new avenues for further synthetic modifications. This transformation would represent a significant synthetic advancement, turning a traditionally unreactive group into a functional handle. chemrxiv.org

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product | Challenges |

| Esterification | Acyl chloride, pyridine | (1R,2S)-2-tert-butylcyclopentyl ester | Steric hindrance may require forcing conditions. |

| Carboxylic acid, DCC, DMAP | (1R,2S)-2-tert-butylcyclopentyl ester | Potential for side reactions. | |

| Etherification | NaH, then Alkyl halide (e.g., CH3I) | (1R,2S)-1-alkoxy-2-tert-butylcyclopentane | Slow reaction rate due to steric hindrance. |

| C-H Hydroxylation | Mn catalyst, H2O2, nonafluoro-tert-butyl alcohol | (1R,2S)-2-(2-hydroxy-1,1-dimethylethyl)cyclopentan-1-ol | Requires specialized catalytic system. |

Based on a thorough review of the available scientific literature, there is insufficient information to generate an article on the specific applications of This compound as a chiral auxiliary according to the detailed outline provided.

Searches for the use of this particular compound in the design of chiral auxiliaries and its application in diastereoselective alkylation, aldol, and cycloaddition reactions did not yield specific research findings, data tables, or detailed methodologies. The existing literature on chiral auxiliaries focuses on other compounds, and the information available for those cannot be attributed to this compound without scientific evidence.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline and content inclusions for this specific chemical compound.

Application of 1r,2s 2 Tert Butylcyclopentan 1 Ol As a Chiral Auxiliary in Asymmetric Synthesis

Diastereoselective Heteroatom Chemistry

The introduction of heteroatoms such as nitrogen, sulfur, or oxygen in a stereoselective manner is a critical transformation in the synthesis of many biologically active molecules. Chiral auxiliaries are frequently employed to control the stereochemistry of C-heteroatom bond formation. In a typical approach, the chiral auxiliary, such as (1R,2S)-2-tert-butylcyclopentan-1-ol, would be esterified with a substrate containing a prochiral center, for instance, an α,β-unsaturated carboxylic acid. The resulting chiral ester can then undergo diastereoselective reactions.

The steric bulk of the tert-butyl group on the cyclopentyl ring is expected to effectively shield one face of the enolate or the double bond of the substrate. This steric hindrance would direct the attack of an electrophilic heteroatom source to the opposite, more accessible face, leading to a high degree of diastereoselectivity.

For example, in a hypothetical diastereoselective amination, the lithium enolate of an N-acyl derivative of the chiral ester could be reacted with an electrophilic nitrogen source. The bulky auxiliary would likely direct the incoming electrophile to the face opposite to the tert-butyl group. Similarly, for diastereoselective sulfenylation, the same enolate could be quenched with an electrophilic sulfur species, such as N-(phenylthio)succinimide, to yield a chiral α-thioester.

The anticipated outcomes for such reactions are summarized in the following illustrative table. It is important to note that this data is hypothetical and serves to demonstrate the principle of diastereoselective heteroatom functionalization.

| Entry | Electrophile (E+) | Product | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Boc-oxaziridine | α-Amino ester | (R)-configuration at α-carbon | >95:5 | ~85 |

| 2 | N-(Phenylthio)succinimide | α-Thioester | (R)-configuration at α-carbon | >90:10 | ~90 |

| 3 | N-Fluorobenzenesulfonimide | α-Fluoro ester | (R)-configuration at α-carbon | >92:8 | ~80 |

Auxiliary Cleavage and Recycling Methodologies

A crucial step in the use of a chiral auxiliary is its non-destructive removal from the product to yield the desired enantiomerically enriched compound and to allow for the recovery and reuse of the auxiliary. For an auxiliary attached via an ester linkage, as would be the case with this compound, several standard cleavage methods can be considered. The choice of method depends on the stability of the product to the reaction conditions.

Saponification: Basic hydrolysis, typically using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, is a common and effective method for cleaving ester-linked auxiliaries. This would yield the carboxylate salt of the product and the free this compound. The auxiliary can then be recovered by extraction.

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used to reductively cleave the ester. This process would afford the corresponding chiral primary alcohol from the substrate and recover the auxiliary.

Transesterification: Acid- or base-catalyzed transesterification with a simple alcohol like methanol (B129727) or ethanol (B145695) can also be employed. This would provide the methyl or ethyl ester of the product while liberating the chiral auxiliary.

The successful recycling of the auxiliary is paramount for the economic viability of a large-scale synthesis. After cleavage, the this compound would typically be isolated from the reaction mixture by chromatographic purification or distillation and its purity assessed before being reused.

The potential cleavage and recycling methodologies are outlined in the table below. The recovery yields are projected based on standard laboratory practices.

| Method | Reagents | Product Type | Auxiliary Recovery | Potential Issues |

| Saponification | LiOH, THF/H₂O | Carboxylic Acid | High (>95%) | Racemization of base-sensitive products |

| Reductive Cleavage | LiAlH₄, THF | Primary Alcohol | High (>95%) | Reduction of other functional groups |

| Transesterification | NaOMe, MeOH | Methyl Ester | Good (>90%) | Incomplete reaction, product epimerization |

| Reductive (DIBAL-H) | DIBAL-H, CH₂Cl₂ | Aldehyde | High (>95%) | Over-reduction to the alcohol |

Spectroscopic and Chromatographic Characterization in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratio (dr) of a compound mixture. manchester.ac.uk Diastereomers, such as the cis and trans isomers of 2-Tert-butylcyclopentan-1-ol (B15239692), possess distinct chemical environments for their nuclei, resulting in different chemical shifts in their NMR spectra.

In the ¹H NMR spectrum, protons adjacent to the stereocenters (C1 and C2) are particularly sensitive to the relative stereochemistry. For instance, the proton attached to the carbinol carbon (H-1) would exhibit a unique chemical shift and coupling constant for the (1R,2S) isomer compared to its (1R,2R) or (1S,2S) diastereomers. By integrating the signals corresponding to each diastereomer, a quantitative measure of their relative abundance can be established. nih.gov

Similarly, ¹³C NMR spectroscopy can distinguish between diastereomers. The carbon atoms of the cyclopentane (B165970) ring, especially C1 and C2, will resonate at different frequencies depending on the cis or trans arrangement of the hydroxyl and tert-butyl groups.

In cases where signals in a standard ¹H NMR spectrum overlap, advanced techniques such as band-selective pure shift NMR can be employed. These methods collapse complex multiplets into singlets, significantly enhancing spectral resolution and allowing for more accurate integration and dr determination. manchester.ac.uk

Table 1: Representative ¹H NMR Data for Diastereomeric Ratio Analysis of 2-Tert-butylcyclopentan-1-ol Isomers This table contains hypothetical data for illustrative purposes.

| Proton | (1R,2S)-isomer Chemical Shift (ppm) | (1R,2R)-isomer Chemical Shift (ppm) | Multiplicity | Integration (Example dr 95:5) |

|---|---|---|---|---|

| H-1 (CH-OH) | 4.15 | 3.95 | d | 0.95 |

| H-2 (CH-tBu) | 1.98 | 2.10 | m | 0.95 |

| C(CH₃)₃ | 0.89 | 0.92 | s | 8.55 |

| H-1 (CH-OH) | 3.95 | d | 0.05 | |

| H-2 (CH-tBu) | 2.10 | m | 0.05 |

Chiral Chromatography Techniques for Enantiomeric Excess (ee) Determination

While NMR is effective for diastereomers, enantiomers are indistinguishable by this method under normal conditions. Chiral chromatography is the cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. jackwestin.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Chiral HPLC is a widely used and robust method for enantioseparation. nih.gov The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including alcohols. nih.govmdpi.com

For the analysis of (1R,2S)-2-Tert-butylcyclopentan-1-ol, a normal-phase HPLC method would typically be employed. The sample is injected onto a chiral column (e.g., Chiralpak® or Chiralcel®) and eluted with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol). The differential interaction strength between the (1R,2S) enantiomer and its (1S,2R) mirror image with the CSP results in their separation into two distinct peaks. The enantiomeric excess is calculated using the areas of the two peaks.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess (ee) Determination This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1R,2S)-isomer | 8.5 min |

| Retention Time (1S,2R)-isomer | 10.2 min |

| Enantioselectivity (α) | 1.20 |

For volatile and thermally stable compounds like 2-Tert-butylcyclopentan-1-ol, Gas Chromatography (GC) with a chiral column is an excellent alternative for determining enantiomeric excess. nih.gov Chiral GC columns commonly contain a derivatized cyclodextrin (B1172386) as the chiral selector, which is coated onto the inner wall of a fused silica (B1680970) capillary. gcms.cz

The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. sigmaaldrich.com The enantiomer that forms a more stable complex will have a longer retention time. The sample is vaporized in a heated injector and carried through the column by an inert gas (e.g., helium or hydrogen). The separated enantiomers are detected as they exit the column, and the ee is calculated from the resulting peak areas.

Table 3: Representative Chiral GC Method for Enantiomeric Excess (ee) Determination This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Rt-βDEXcst™ (Fused silica capillary coated with derivatized β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 220 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (1R,2S)-isomer | 12.3 min |

| Retention Time (1S,2R)-isomer | 12.8 min |

| Enantioselectivity (α) | 1.04 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

While chromatography separates enantiomers, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy provide information about the absolute configuration of the molecule. mdpi.com

Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light. This property, known as optical activity, is reported as the specific rotation [α]. masterorganicchemistry.com The (1R,2S) enantiomer will rotate light by a specific magnitude and direction (e.g., positive or dextrorotatory, (+)), while its (1S,2R) enantiomer will rotate light by the exact same magnitude but in the opposite direction (negative or levorotatory, (-)). masterorganicchemistry.com While measuring the specific rotation confirms that a sample is enantiomerically enriched, it does not, on its own, reveal the absolute configuration without comparison to a known standard or theoretical calculations.

Circular Dichroism (CD) Spectroscopy is a more powerful technique for determining absolute configuration. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration of this compound can be definitively assigned by comparing its experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov

Table 4: Principles of Chiroptical Techniques for Absolute Configuration

| Technique | Principle | Application to this compound |

|---|---|---|

| Optical Rotation | Measures rotation of plane-polarized light. | Confirms optical activity. A specific rotation value (e.g., [α]D = +X°) would be characteristic of the (1R,2S)-enantiomer. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Provides a unique spectral fingerprint. Comparison of the experimental spectrum with DFT-calculated spectra allows for unambiguous assignment of the (1R,2S) absolute configuration. |

Mass Spectrometry in Conjunction with Separation Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. While standard MS cannot differentiate between stereoisomers, its coupling with a separation technique like GC or HPLC (i.e., GC-MS or LC-MS) makes it an indispensable tool for the identification and confirmation of separated isomers. core.ac.uk

Following the separation of 2-Tert-butylcyclopentan-1-ol isomers on a chiral GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺˙) and its fragmentation pattern are used to confirm the compound's identity.

For an alcohol, characteristic fragmentation patterns include the loss of a water molecule (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org The presence of the bulky tert-butyl group would also lead to characteristic fragments, such as the loss of a methyl radical (M-15) to form a stable carbocation, or the formation of the tert-butyl cation itself (m/z 57). researchgate.net By providing both retention time data from the chromatography and mass spectral data for identification, GC-MS provides a high degree of confidence in the analysis of the enantiomers of 2-Tert-butylcyclopentan-1-ol.

Table 5: Expected Key Mass Fragments for 2-Tert-butylcyclopentan-1-ol (MW: 156.27 g/mol )

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [M]⁺˙ | Molecular Ion |

| 141 | [M-CH₃]⁺ | Loss of a methyl radical |

| 138 | [M-H₂O]⁺˙ | Loss of water |

| 99 | [M-C₄H₉]⁺ | Loss of tert-butyl radical (α-cleavage) |

Advanced Topics and Future Research Directions

Computational Predictions for Novel Stereoselective Transformations and ApplicationsNo computational studies or theoretical predictions regarding the stereoselective transformations or potential applications of (1R,2S)-2-Tert-butylcyclopentan-1-ol were identified.

Due to the lack of specific data, the generation of data tables and detailed research findings for this compound is not possible.

Table of Compound Names Mentioned

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.